2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
Scientific Research Applications
2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation of 2,5-diethoxybenzaldehyde with 6-ethoxy-2-aminophenol under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets. The phenolic and imine groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol is unique due to its specific combination of ethoxy and imine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
2-[(2,5-diethoxyphenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-22-15-10-11-17(23-5-2)16(12-15)20-13-14-8-7-9-18(19(14)21)24-6-3/h7-13,21H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDMQCJUGGOVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)N=CC2=C(C(=CC=C2)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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